3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

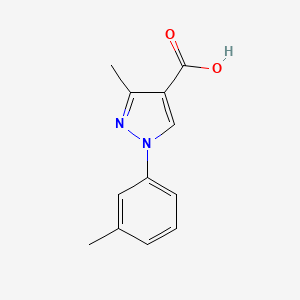

3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a methyl group at position 3 of the pyrazole ring, a 3-methylphenyl substituent at position 1, and a carboxylic acid functional group at position 4. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the aromatic 3-methylphenyl group) and acidity (from the carboxylic acid), making it relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3-methyl-1-(3-methylphenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-7-11(12(15)16)9(2)13-14/h3-7H,1-2H3,(H,15,16) |

InChI Key |

YWMVSGURGYGYBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C(=N2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as sodium acetate can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group at position 4 is highly reactive, enabling classical organic transformations:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis forms esters, which are common intermediates in drug synthesis.

-

Amidation : Conversion to amides using amines (e.g., NH₃, alkylamines) under coupling agents like DCC or HATU.

-

Acyl Chloride Formation : Treatment with thionyl chloride or phosphorus pentachloride generates reactive acyl chloride derivatives.

Reactivity Drivers :

The electron-withdrawing effect of the carboxylic acid group enhances electrophilic substitution at the pyrazole ring.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole core undergoes electrophilic aromatic substitution, influenced by substituents:

-

Positional Selectivity : The 3-methylphenyl group at position 1 and the methyl group at position 3 direct electrophiles to less hindered positions (e.g., position 5) .

-

Reagents :

Example Reaction :

Aromatic bromination under controlled conditions introduces substituents at position 5, expanding its synthetic utility .

Coordination Chemistry

The compound acts as a bifunctional ligand, coordinating through the pyrazole nitrogen and carboxylic acid oxygen:

-

Metal Complexes :

Key Properties :

| Complex | Structure | Catalytic Activity | Fluorescence |

|---|---|---|---|

| [Cd(HMPCA)₂(H₂O)₄] | Mononuclear | None reported | Green |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Dinuclear | OER/ORR | Green |

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | 3D network | None reported | Green |

Redox and Substitution Reactions

The compound participates in redox processes and nucleophilic substitutions:

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes substituents (e.g., methyl to ketone).

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl groups.

-

Hydrolysis : Acidic or alkaline conditions cleave ester derivatives to regenerate the carboxylic acid .

Biological Target Interactions

Pyrazole derivatives, including this compound, interact with enzymes and receptors via:

-

Hydrogen Bonding : Carboxylic acid and pyrazole nitrogen donate/accept hydrogen bonds.

-

π-Stacking : Aromatic interactions with phenyl rings in proteins.

-

Electrophilic Attack : Nucleophilic sites (e.g., thiol groups) in enzymes may target the pyrazole ring.

Structural Variants and Reactivity Trends

Comparison with related pyrazole derivatives reveals substituent effects:

Scientific Research Applications

3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclooxygenase, which plays a role in inflammation. The compound also interacts with DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The 3-methylphenyl group in the target compound provides moderate lipophilicity, while trifluoroethyl () or trifluoromethyl () substituents significantly increase hydrophobicity (logP >2.5), enhancing membrane permeability .

Acidity and Reactivity :

Key Observations:

- The target compound’s synthesis likely involves cyclocondensation of hydrazines with diketones or halogenation of preformed pyrazoles, similar to methods in and .

- Fluorinated analogs (e.g., ) require specialized reagents like N-iodosuccinimide or trifluoroethylating agents, which may complicate scalability .

Biological Activity

3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13N3O2

- Molar Mass : 229.25 g/mol

- CAS Number : Not specifically listed but related compounds are well-documented.

Synthesis

The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various functional groups. The synthesis often utilizes starting materials such as 3-methylphenyl hydrazine and appropriate carboxylic acids under acidic conditions to yield the desired pyrazole derivative.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes some key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 0.8 | Inhibits cell proliferation and induces G2/M arrest |

| A549 (Lung) | 1.2 | Disrupts microtubule assembly |

Research indicates that compounds with a pyrazole core can inhibit key signaling pathways involved in cancer cell survival and proliferation. For instance, a study by Xia et al. reported that derivatives similar to this compound exhibited significant apoptosis-inducing properties in breast cancer cells at low concentrations .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The following table illustrates the anti-inflammatory efficacy of related pyrazole compounds:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 25 | COX-2 |

| Celecoxib | 10 | COX-2 |

| Indomethacin | 5 | COX-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing further cell division.

- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which is critical for mitosis.

Case Studies

Recent investigations into the biological activities of pyrazole derivatives have yielded promising results:

- A study published in the Egyptian Journal of Chemistry evaluated a series of pyrazole derivatives for their cytotoxic effects against various cancer cell lines, noting that those with structural similarities to this compound exhibited potent activity against liver and breast cancers .

- Another research effort highlighted the synthesis of novel pyrazole derivatives that showed significant inhibition of tumor growth in vivo, demonstrating the potential for these compounds in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes. A common approach starts with condensation of 3-methylbenzylamine with ethyl acetoacetate to form an intermediate, followed by cyclization using hydrazine hydrate to construct the pyrazole ring. The final step involves esterification or hydrolysis to introduce the carboxylic acid group . Alternative methods include reacting amino-pyrazole intermediates with acid anhydrides or chlorides, as seen in analogous pyrazole derivatives . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., DMF-DMA for cyclization) significantly impact yield and purity. For example, elevated temperatures during cyclization may reduce side products but risk decomposition .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent positions on the pyrazole ring. For instance, the methyl group at position 3 appears as a singlet (~δ 2.3 ppm), while aromatic protons from the 3-methylphenyl group show splitting patterns indicative of substitution .

- Mass spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M−H]⁻ ions. High-resolution MS (HRMS) can distinguish positional isomers .

- Elemental analysis : Validates purity (>95% required for pharmacological studies) .

Q. What in vitro biological assays are suitable for evaluating its pharmacological potential?

- Anti-inflammatory activity : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophages .

- Anticancer screening : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., prostate cancer PC-3 cells) and monitor autophagy markers (LC3-II/LC3-I ratio) .

- Analgesic potential : Use hot-plate or acetic acid-induced writhing models in rodents, comparing results to ibuprofen or indomethacin controls .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Discrepancies often arise from pharmacokinetic factors. Strategies include:

- Bioavailability studies : Measure plasma concentration profiles using LC-MS/MS after oral/intravenous administration. Low solubility (due to the carboxylic acid group) may necessitate prodrug strategies (e.g., ester derivatives) .

- Metabolite identification : Use hepatic microsomes or in vivo samples to detect phase I/II metabolites. For example, methyl ester derivatives may hydrolyze in vivo to the active acid form .

- Toxicology profiling : Evaluate ulcerogenic activity in gastric mucosa (common in NSAID-like compounds) and adjust dosing regimens .

Q. What computational methods aid in understanding its electronic structure and interactions with biological targets?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites. The carboxylic acid group’s charge distribution influences hydrogen bonding with enzyme active sites (e.g., mTOR kinase in anticancer studies) .

- Molecular docking : Simulate binding modes to targets like COX-2 or mTOR. Substituents at position 3 (methyl) and 4 (carboxylic acid) are critical for steric and electronic complementarity .

- QSAR modeling : Correlate substituent modifications (e.g., replacing methyl with trifluoromethyl) with bioactivity data to guide optimization .

Q. How does positional isomerism of substituents impact biological activity and selectivity?

- 3-Methylphenyl vs. 4-methylphenyl : The 3-methylphenyl group at position 1 enhances lipophilicity, improving membrane permeability but may reduce aqueous solubility. In contrast, 4-substituted analogs show altered steric interactions with target proteins .

- Carboxylic acid at position 4 : Critical for hydrogen bonding with kinases (e.g., mTOR). Esterification (methyl/ethyl esters) can mask this group to enhance bioavailability .

- Methyl vs. trifluoromethyl at position 3 : Trifluoromethyl increases electron-withdrawing effects, potentially enhancing binding to hydrophobic pockets in enzymes .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

- Storage : Store at −20°C in airtight containers under nitrogen to prevent hydrolysis of the carboxylic acid group .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal in designated chemical waste containers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Synthesize analogs with halogen (Cl, F), alkyl (ethyl, isopropyl), or electron-deficient (CF₃) groups at positions 1, 3, and 4 .

- Biological testing : Screen analogs against a panel of targets (e.g., COX-2, mTOR) and correlate activity with physicochemical parameters (logP, pKa) .

- Crystallography : Resolve X-ray structures of target-ligand complexes to guide rational design (e.g., π-π stacking interactions with phenylalanine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.